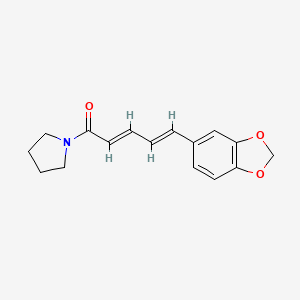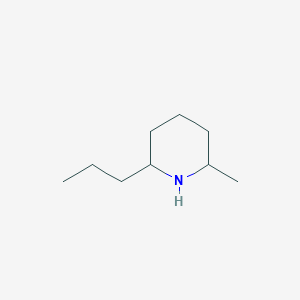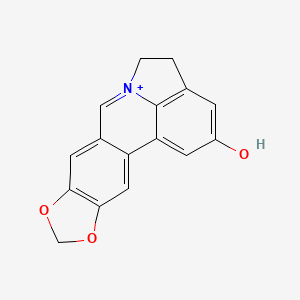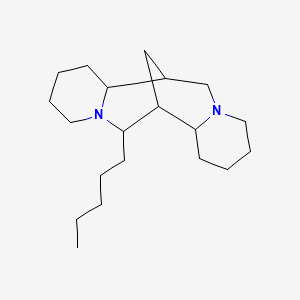
4-Methyl-3-penten-1-ol
Vue d'ensemble
Description
4-Methyl-3-penten-1-ol is a chemical compound with the molecular formula C6H12O . It is also known by other names such as 1-Penten-3-ol, 4-methyl- .
Synthesis Analysis
4-Methyl-3-penten-1-ol has been used in the synthesis of tetrahydrofuro [3,2-c] benzothiopyran with a trans: cis ratio of 78:22 . The reaction was carried out in methanol at 30° C .Molecular Structure Analysis
The molecular structure of 4-Methyl-3-penten-1-ol can be represented by the InChI string: InChI=1S/C6H12O/c1-4-6(7)5(2)3/h4-7H,1H2,2-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
4-Methyl-3-penten-1-ol is a liquid with a refractive index of n20/D 1.445 (lit.) . It has a boiling point of 157 °C (lit.) and a density of 0.858 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Chemical Properties and Structure
“4-Methyl-3-penten-1-ol” is a chemical compound with the formula C6H12O . It has a molecular weight of 100.1589 . The structure of this compound can be viewed using Java or Javascript .
Preparation of 4-Methylpent-3-en-1-ol Derivatives
A patent describes a process for the preparation of 4-methylpent-3-en-1-ol derivatives with high selectivity . This process involves the isomerization of a compound of formula (II) at room temperature in the presence of a complex of formula [Ru (dienyl) 2 H]X .
Use in Organic Synthesis
4-Methyl-3-penten-1-ol is used as a reagent in organic synthesis of many compounds . For example, it is used in the synthesis of prolycopene, a tangerine-colored tetra-Z-isomer of lycopene that is found in fruits of the tangerine tomato .
Use in Perfumery Industry
Many 4-methylpent-3-en-1-ol derivatives are of particular interest for the perfumery industry . For instance, 4,8-dimethylnona-3,7-dien-1-ol and 4,8,12-trimethyltrideca-3,7,11-trien-1-ol are important intermediates for the preparation of industrially relevant compounds such as Cetalox® .
Synthesis of Tetrahydrofuro [3,2- c ]benzothiopyran
4-Methyl-3-penten-1-ol has been used in the synthesis of tetrahydrofuro [3,2- c ]benzothiopyran with a trans: cis ratio of 78:22 .
Safety and Hazards
4-Methyl-3-penten-1-ol is classified as an Acute Tox. 4 Oral according to the Hazard Classifications . It has a flash point of 63 °C (closed cup) . The safety information suggests that it should be kept away from heat/sparks/open flames/hot surfaces . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this chemical .
Relevant Papers There are several papers related to 4-Methyl-3-penten-1-ol. For instance, it was used in the synthesis of tetrahydrofuro [3,2-c] benzothiopyran . More detailed analysis of these papers would require access to the full text of each document.
Propriétés
IUPAC Name |
4-methylpent-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5-7/h4,7H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKLUOCEIANSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227175 | |
| Record name | 3-Penten-1-ol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-penten-1-ol | |
CAS RN |
763-89-3 | |
| Record name | 4-Methyl-3-penten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Penten-1-ol, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Penten-1-ol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-3-penten-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you provide examples of natural sources where 4-Methyl-3-penten-1-ol is found?
A1: 4-Methyl-3-penten-1-ol has been identified as a constituent of the essential oil extracted from the leaves of Calotropis gigantea (L). [] This plant is known for its medicinal properties, and the essential oil exhibits antimicrobial activity against various pathogens.
Q2: How does the structure of 4-Methyl-3-penten-1-ol influence its reactivity with peracids?
A2: Research indicates that the position of the double bond relative to the alcohol functional group plays a crucial role in the reactivity of unsaturated alcohols with peracids. [] While 4-Methyl-3-penten-1-ol, a γ,δ-unsaturated alcohol, undergoes oxidative cyclization to form a mixture of five- and six-membered cyclic hydroxyethers, β,γ-unsaturated alcohols generally do not cyclize under these conditions. This difference in reactivity highlights the importance of the double bond's position in determining the reaction outcome.
Q3: Has the reaction of 4-Methyl-3-penten-1-ol with any other oxidizing agents besides peracids been investigated?
A3: Yes, 4-Methyl-3-penten-1-ol is formed as one of the products when isopropylcyclopropane is oxidized by chromyl chloride (CrO2Cl2). [] This reaction, which also yields other ring-opened and cyclopropyl products, is proposed to proceed via a hydrogen atom abstraction mechanism. The formation of 4-methyl-3-penten-1-ol specifically points to the involvement of the 4-methyl-3-pentenyl radical intermediate in the reaction mechanism.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-(2,6-dimethoxyphenyl)methanone](/img/structure/B1201169.png)


![N-[3,5-dimethyl-1-(1-oxopropyl)-4-pyrazolyl]propanamide](/img/structure/B1201178.png)





